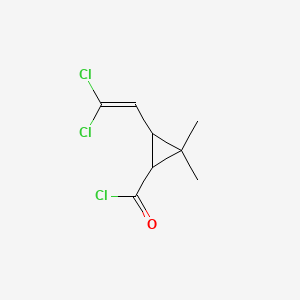

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

描述

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (CAS 52314-67-7), also known as chlorocycloxalic acid chloride, is a key organochlorine compound with the molecular formula C₈H₉Cl₃O and a molecular weight of 227.52 g/mol . It is classified as a cyclopropanecarbonyl chloride derivative, featuring a dichlorovinyl substituent on the cyclopropane ring. Industrially, it serves as a critical intermediate in synthesizing pyrethroid insecticides such as permethrin and fluorochlorocyclopropane carboxylates . Its reactive acyl chloride group (-COCl) enables facile esterification with alcohols, forming insecticidal esters widely used in agriculture and public health .

属性

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLAOFANYRDCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1028027 | |

| Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52314-67-7 | |

| Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52314-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Permethric chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052314677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1028027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Laboratory-Scale Synthesis

Formation of the Cyclopropane Ring

Starting Material : The synthesis typically begins with 2,2-dimethyl-1,3-butadiene.

Cyclopropanation Reaction : This precursor undergoes cyclopropanation using dichlorocarbene generated in situ. The reaction is facilitated by a strong base such as sodium hydroxide and may involve a phase-transfer catalyst to enhance efficiency.

Introduction of the Carbonyl Chloride Group

- Chlorination Process : The cyclopropane derivative is then treated with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions to introduce the carbonyl chloride group. This step is critical to prevent hydrolysis and ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound is optimized through continuous flow reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, enhancing yield and consistency.

| Method | Advantages | Disadvantages |

|---|---|---|

| Laboratory-Scale Synthesis | High control over reaction conditions | Limited scalability and higher costs |

| Industrial Production | Scalable and cost-effective | Requires complex equipment and maintenance |

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride can undergo various chemical reactions:

Substitution Reactions : The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Hydrolysis : In aqueous conditions, the carbonyl chloride hydrolyzes to yield the corresponding carboxylic acid.

Reduction : The compound can also be reduced to form an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution Reactions : Ammonia or primary amines in anhydrous conditions.

Hydrolysis : Aqueous sodium hydroxide or hydrochloric acid solutions.

Reduction : Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Amides and Esters : Result from substitution reactions.

Carboxylic Acid : Formed through hydrolysis.

Alcohols : Produced via reduction processes.

The compound has extensive applications in scientific research:

Agricultural Chemistry : As a key intermediate in synthesizing pyrethroid insecticides, which are vital for pest control strategies.

Biological Studies : Investigating the effects of pyrethroid insecticides on biological systems and understanding resistance mechanisms in insects.

Toxicological Research : Assessing potential health impacts on humans and developing safer alternatives for pest management.

化学反应分析

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Substitution: Reagents like ammonia or primary amines in anhydrous conditions.

Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Amides and Esters: Formed from substitution reactions.

Carboxylic Acid: Formed from hydrolysis.

Alcohol: Formed from reduction.

科学研究应用

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is extensively used in scientific research, particularly in the following areas:

Chemistry: As an intermediate in the synthesis of pyrethroid insecticides, which are crucial for pest control in agriculture.

Biology: Studying the effects of pyrethroid insecticides on various biological systems, including their mode of action and resistance mechanisms in insects.

Medicine: Investigating the potential toxicological effects of pyrethroid insecticides on human health and developing safer alternatives.

Industry: Used in the large-scale production of insecticides, contributing to the development of effective pest management strategies.

作用机制

The primary mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, when used as a precursor for pyrethroid insecticides, involves the disruption of sodium ion channels in the nervous system of insects. This disruption leads to prolonged depolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The molecular targets include voltage-gated sodium channels, which are crucial for the transmission of nerve impulses.

相似化合物的比较

Permethrin (CAS 52645-53-1)

Structural Relationship: Permethrin is the ester derivative of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, where the acyl chloride group is replaced by a (3-phenoxyphenyl)methyl ester moiety .

Key Differences :

- The acyl chloride’s reactivity makes it unsuitable for direct pesticidal use but essential for synthesizing stable esters like permethrin.

- Permethrin’s phenoxybenzyl group enhances lipid solubility, improving insecticidal penetration .

Ethyl 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (CAS 59609-49-3)

Structural Relationship :

This compound is an ethyl ester derivative of the parent acyl chloride.

Key Insight :

Esterification reduces reactivity and toxicity, making the ethyl derivative safer for field applications .

3-(β-Chloro-β-phenylvinyl)-2,2-dimethylcyclopropanecarbonyl Chloride

Structural Relationship :

This analog replaces the dichlorovinyl group with a β-chloro-β-phenylvinyl substituent .

Key Difference :

The phenyl group introduces steric bulk and aromatic interactions, altering target specificity .

Transfluthrin (CAS 118712-89-3)

Relationship :

this compound is a precursor in transfluthrin synthesis. Permethrin chloride, a related impurity, is regulated in transfluthrin production (<1 g/kg) due to toxicity concerns .

Data Tables

Table 1: Structural and Functional Comparison

生物活性

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, commonly known as Cypermethric Acid Chloride , is a chemical compound with significant applications in the agricultural sector, particularly as an intermediate for various pyrethroid insecticides such as permethrin and cypermethrin. This article delves into its biological activity, chemical properties, and relevant research findings.

- Molecular Formula : CHClO

- Molar Mass : 227.52 g/mol

- Density : 1.23 g/mL at 30°C

- Boiling Point : 70-80°C at 15 torr

- Flash Point : 98.9°C

- Solubility : Miscible in organic solvents such as toluene and benzene; sparingly soluble in water (123.2 mg/L at 25°C) .

Biological Activity

The primary biological activity of this compound is its role as an insecticide. Its derivatives are known for their effectiveness against a wide range of pests, particularly lepidopteran species. The following table summarizes the biological activities and characteristics of this compound:

Case Studies

-

Efficacy Against Pests :

A study conducted on the efficacy of cypermethrin (a derivative) demonstrated a high level of effectiveness against cotton bollworm (Helicoverpa armigera). The application resulted in over 90% mortality within 48 hours post-treatment . -

Toxicological Assessment :

Research assessing the toxicity of cypermethrin on aquatic organisms indicated significant adverse effects on non-target species such as fish and crustaceans. The LC50 values suggested that while effective against target pests, careful consideration is needed regarding its environmental impact . -

Resistance Management :

Investigations into resistance development among pest populations have shown that repeated use of pyrethroids can lead to increased resistance. Integrated pest management strategies are recommended to mitigate this issue, including alternating with non-pyrethroid insecticides .

Regulatory Status

The compound is registered under various regulatory frameworks due to its usage in agriculture. It falls under the European Chemicals Agency (ECHA) regulations and has been evaluated for its safety and efficacy in pest control applications .

常见问题

Q. What are the optimized synthetic routes for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride?

The compound is synthesized via cyclopropanation reactions. One method involves esterification of chrysanthemic acid derivatives followed by chlorination. For example, (±)-cis-3-(dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can be prepared from ethyl 5-chloro-3,3-dimethylpentanoate using dichloroethylene under controlled conditions (70–80°C, 8–10 hours) . Key factors include temperature control, catalyst selection (e.g., phase-transfer catalysts), and purification via fractional distillation to isolate isomers.

Q. How is the purity of this compound assessed in laboratory settings?

Purity is evaluated using:

Q. What safety protocols are critical during handling?

- PPE : Acid-resistant gloves, goggles, and fume hoods to prevent exposure to corrosive chloride vapors .

- Decomposition Risks : Heating above 150°C releases toxic gases (e.g., HCl, phosgene), requiring scrubbers for neutralization .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry influence its reactivity in pyrethroid synthesis?

The cis isomer exhibits higher insecticidal activity due to optimal spatial alignment with target sodium channels in pests. Racemic mixtures (e.g., in cypermethrin) require chiral resolution via enzymatic hydrolysis or chromatographic separation to isolate bioactive enantiomers . For example, (1R,3R)-cis configurations show 10–100× greater potency than trans counterparts in neurotoxicity assays .

Q. What computational models predict its physicochemical properties?

Quantum chemical calculations (e.g., DFT) and QSPR models estimate:

Q. What are the key intermediates in its degradation under environmental conditions?

Hydrolysis in aqueous media (pH 7–9) yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, which further degrades to dichlorovinyl alcohols. Photolysis under UV light generates chlorinated radicals, detectable via ESR spectroscopy .

Q. How are reaction byproducts characterized in large-scale syntheses?

- LC-QTOF-MS : Identifies chlorinated dimers (e.g., m/z 455.1 [M+Cl]⁻) formed via radical coupling .

- X-ray Diffraction : Resolves crystalline impurities (e.g., unreacted cyclopropane precursors) .

Methodological Challenges

Q. How to resolve contradictions in isomer activity data?

Discrepancies in bioassay results (e.g., LC₅₀ values) often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。